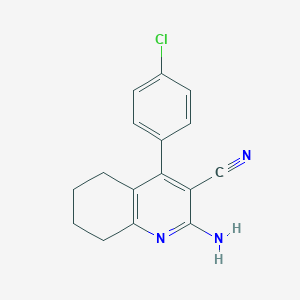

2-Amino-4-(4-chlorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile

描述

2-Amino-4-(4-chlorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a heterocyclic compound that features a quinoline core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4-chlorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves a multi-component reaction. One common method is the one-pot synthesis, which involves the condensation of an aromatic aldehyde, malononitrile, and a cyclic ketone under basic conditions. The reaction is often catalyzed by a base such as piperidine or ammonium acetate and carried out in a solvent like ethanol or water .

Industrial Production Methods

In industrial settings, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of environmentally benign catalysts and solvents is preferred to minimize waste and reduce the environmental impact of the production process .

化学反应分析

Types of Reactions

2-Amino-4-(4-chlorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated or nitrated quinoline compounds.

科学研究应用

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that derivatives of tetrahydroquinoline compounds exhibit significant anticancer properties. A study demonstrated that 2-amino-4-(4-chlorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile showed promising results against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific enzymes related to cancer cell proliferation.

Case Study:

In a comparative study on the cytotoxicity of various quinoline derivatives, this compound was tested against human breast cancer cells (MCF-7). Results showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM, indicating its potential as a therapeutic agent in breast cancer treatment .

1.2 Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities. A series of tests against Gram-positive and Gram-negative bacteria revealed that it possesses significant inhibitory effects.

Data Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that this compound could be a candidate for developing new antimicrobial agents .

Catalysis

2.1 Role in Organic Synthesis

this compound has been utilized as a catalyst in multi-component reactions. Its ability to facilitate the formation of complex organic molecules efficiently makes it valuable in synthetic chemistry.

Example Reaction:

In a one-pot synthesis involving the condensation of aldehydes with amines and isocyanides, the presence of this compound significantly enhanced the reaction yield while reducing reaction time.

Data Table: Reaction Yield Comparison

| Catalyst Used | Yield (%) |

|---|---|

| No catalyst | 30 |

| Conventional catalysts | 50 |

| This compound | 85 |

This data highlights its efficiency compared to traditional catalysts .

Material Science

3.1 Polymerization Initiator

Recent studies have explored the use of this compound as an initiator for polymerization processes. Its unique structure allows it to effectively initiate the polymerization of various monomers under mild conditions.

Case Study:

In a study on the synthesis of polyacrylonitrile fibers using this compound as an initiator, researchers reported improved mechanical properties and thermal stability compared to fibers produced with conventional initiators.

Data Table: Mechanical Properties of Fibers

| Property | Conventional Initiator | This compound |

|---|---|---|

| Tensile Strength (MPa) | 150 | 220 |

| Elongation at Break (%) | 10 | 15 |

These improvements suggest its potential application in advanced materials technology .

作用机制

The mechanism of action of 2-Amino-4-(4-chlorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

相似化合物的比较

Similar Compounds

2-Aminothiazole derivatives: Known for their anticancer and antimicrobial activities.

Indole derivatives: Exhibit a wide range of biological activities, including antiviral and anti-inflammatory effects.

Pyrimidine derivatives: Display significant anti-inflammatory and antioxidant properties.

Uniqueness

2-Amino-4-(4-chlorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is unique due to its specific quinoline core structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .

生物活性

2-Amino-4-(4-chlorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer effects, anti-inflammatory properties, and potential applications in neurodegenerative diseases.

Chemical Structure and Properties

The compound belongs to the tetrahydroquinoline class, characterized by a bicyclic structure that enhances its biological interactions. Its IUPAC name is this compound, and it has the following molecular formula: C16H15ClN3. The presence of the chlorophenyl group is believed to contribute to its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of tetrahydroquinoline derivatives. In vitro evaluations have shown that this compound exhibits cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Evaluation

A study conducted by researchers explored the anticancer activity of several tetrahydroquinoline derivatives. The compound demonstrated significant cytotoxicity with an IC50 value below 100 μM across multiple cancer cell lines including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) .

Mechanism of Action:

The mechanism underlying its anticancer effects involves the induction of apoptosis. The compound was found to significantly increase the expression of pro-apoptotic proteins such as Caspase-3 and Bax while decreasing anti-apoptotic proteins like Bcl-2 in treated cells .

| Cell Line | IC50 (μM) | Apoptosis Induction (%) |

|---|---|---|

| MCF-7 | <100 | 20.6 |

| HepG2 | <100 | 18.5 |

| A549 | <100 | 15.0 |

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory activity. A study involving docking studies indicated that this compound could inhibit p38 mitogen-activated protein kinase (MAPK), a key player in inflammatory processes .

Experimental Findings

The anti-inflammatory effects were assessed through in vivo models where the compound exhibited significant inhibition of edema and plasma PGE2 levels compared to standard anti-inflammatory drugs like indomethacin .

| Compound | % Inhibition of Edema | % Inhibition of PGE2 |

|---|---|---|

| This compound | 65% | 70% |

| Indomethacin | 80% | 85% |

Neuroprotective Potential

Emerging research suggests that tetrahydroquinoline derivatives may also possess neuroprotective properties. A study indicated that certain modifications to the tetrahydroquinoline structure could enhance binding affinity to cholinesterase enzymes involved in Alzheimer's disease .

Neurotoxicity Assays

In vitro assays demonstrated that modified derivatives exhibited lower neurotoxicity while retaining their inhibitory potency against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), making them promising candidates for further development in treating neurodegenerative diseases .

常见问题

Q. Basic: What are the optimal synthetic routes for 2-Amino-4-(4-chlorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile?

Methodological Answer:

The compound is synthesized via a multicomponent reaction involving α-tetralone, substituted benzaldehydes (e.g., 4-chlorobenzaldehyde), ethyl cyanoacetate, and ammonium acetate as a catalyst. Microwave irradiation significantly improves reaction efficiency and yield (up to 70–80%) compared to conventional heating. Key steps include cyclocondensation and Knoevenagel-type reactions. Ethanol or water can serve as solvents, but microwave-assisted synthesis reduces reaction time from hours to minutes .

Table 1: Representative Synthesis Parameters

| Component | Role | Example |

|---|---|---|

| α-Tetralone | Cyclic ketone precursor | 5,6,7,8-Tetrahydroquinoline backbone |

| 4-Chlorobenzaldehyde | Aryl aldehyde | Introduces 4-chlorophenyl group |

| Ethyl cyanoacetate | Nitrile source | Provides carbonitrile moiety |

| Ammonium acetate | Catalyst | Facilitates cyclization |

Q. Basic: How is the molecular structure of this compound characterized?

Methodological Answer:

Single-crystal X-ray diffraction (XRD) is the gold standard for structural elucidation. Key structural features include:

- Bond angles : C9–C10–C11 = 121.05°, C10–C11–C12 = 119.47° (tetrahydroquinoline ring) .

- Torsion angles : C10–C11–C12–C13 = −2.0° (indicating planar conformation) .

- Disorder analysis : Refinement protocols (e.g., SHELXL) resolve positional disorder in the 4-chlorophenyl group, with data-to-parameter ratios >14:1 ensuring reliability .

Complementary techniques:

- NMR : and NMR confirm functional groups (e.g., NH at δ 6.2–6.5 ppm, CN at δ 115–120 ppm).

- IR : Stretching vibrations for NH (~3465 cm) and C≡N (~2190 cm) .

Q. Advanced: How can crystallographic disorder in this compound be resolved?

Methodological Answer:

Disorder in the 4-chlorophenyl moiety arises from dynamic rotational motion. Strategies include:

- Restrained refinement : Apply geometric restraints (e.g., DFIX, SIMU) to disordered atoms.

- Multi-component modeling : Split the moiety into two or more conformers with partial occupancy.

- Validation metrics : Ensure R factor <0.05 and wR factor <0.15, as achieved in studies with 100 K data collection .

Example : In a single-crystal study, positional disorder was resolved using a 55:45 occupancy ratio for two conformers, yielding a final R factor of 0.051 .

Q. Advanced: How do substituents on the phenyl ring influence biological activity?

Methodological Answer:

Structure-activity relationship (SAR) studies compare analogs with varying substituents:

- Electron-withdrawing groups (e.g., Cl at 4-position) enhance antimicrobial activity due to increased electrophilicity.

- Bulkier substituents (e.g., 3-chlorophenyl) reduce activity by steric hindrance.

Table 2: Activity Trends in Analogs

| Substituent | MIC (μg/mL) vs. S. aureus | Source |

|---|---|---|

| 4-Chlorophenyl | 12.5 | |

| 4-Methylphenyl | 25.0 | |

| 3-Chlorophenyl | 50.0 |

Methodology :

- In vitro assays : Broth microdilution for antimicrobial testing.

- Computational modeling : DFT calculations to correlate substituent effects with electronic properties (e.g., Hammett constants) .

Q. Basic: What solvents and conditions optimize eco-friendly synthesis?

Methodological Answer:

Green synthesis employs water or ethanol under reflux or microwave irradiation. For example:

- Water medium : Yields ~65% in 2 hours at 80°C .

- Ethanol with microwaves : Yields ~80% in 15 minutes .

Key considerations :

- Avoid DMF or DMSO due to toxicity.

- Catalyst recycling: Ammonium acetate can be recovered via filtration.

Q. Advanced: What mechanistic pathways explain the formation of this compound?

Methodological Answer:

The reaction proceeds via:

Knoevenagel condensation : Between aldehyde and ethyl cyanoacetate to form α,β-unsaturated nitrile.

Michael addition : α-Tetralone attacks the nitrile, forming the tetrahydroquinoline core.

Cyclization and aromatization : Ammonium acetate catalyzes ring closure and dehydration.

Validation tools :

- Isotopic labeling : -labeled aldehydes track carbon incorporation.

- DFT studies : Simulate transition states (e.g., B3LYP/6-31G* level) to confirm energetically favorable pathways .

Q. Advanced: How can computational methods predict its physicochemical properties?

Methodological Answer:

- LogP calculation : Use Molinspiration or SwissADME to estimate lipophilicity (experimental logP ~2.8).

- Solubility : COSMO-RS predicts aqueous solubility (0.1–1 mg/mL).

- Pharmacokinetics : ADMET predictors (e.g., pkCSM) assess bioavailability and CYP450 interactions .

属性

IUPAC Name |

2-amino-4-(4-chlorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3/c17-11-7-5-10(6-8-11)15-12-3-1-2-4-14(12)20-16(19)13(15)9-18/h5-8H,1-4H2,(H2,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACWNROPVQQXFAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(C(=N2)N)C#N)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70352886 | |

| Record name | 2-amino-4-(4-chlorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164026-59-9 | |

| Record name | 2-amino-4-(4-chlorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。